AS 1892802

Übersicht

Beschreibung

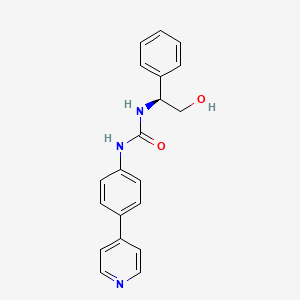

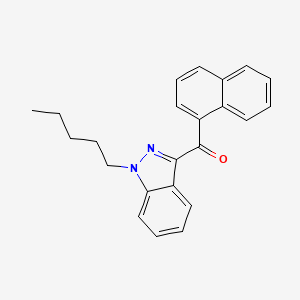

AS 1892802, auch bekannt unter seinem chemischen Namen N-[(1S)-2-Hydroxy-1-phenylethyl]-N’-[4-(4-pyridinyl)phenyl]-harnstoff, ist ein potenter Inhibitor von Rho-assoziierten Serin/Threonin-Proteinkinasen (ROCKs). Es ist bekannt für seine hohe Selektivität und Wirksamkeit bei der Hemmung von ROCK1 und ROCK2, was es zu einer wertvollen Verbindung in der wissenschaftlichen Forschung macht .

Wissenschaftliche Forschungsanwendungen

AS 1892802 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Es wird als Werkzeugverbindung verwendet, um die Rolle von ROCKs in verschiedenen biochemischen Signalwegen zu untersuchen.

Biologie: Es wird verwendet, um die Auswirkungen der ROCK-Hemmung auf die Zellmorphologie, -motilität und -proliferation zu untersuchen.

Medizin: Es hat potenzielle therapeutische Anwendungen bei der Behandlung von Krankheiten wie Arthritis, Diabetes und Krebs aufgrund seiner entzündungshemmenden und schmerzlindernden Eigenschaften.

Industrie: Es wird bei der Entwicklung neuer Medikamente und therapeutischer Mittel eingesetzt, die auf ROCKs abzielen .

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es kompetitiv die ATP-Bindungsstelle von ROCK1 und ROCK2 hemmt. Diese Hemmung verhindert die Phosphorylierung von nachgeschalteten Zielen, was zur Modulation verschiedener zellulärer Prozesse wie Kontraktion, Motilität und Proliferation führt. Zu den molekularen Zielen gehören die Myosin-Leichtkette und die LIM-Kinase, die an der Zytoskelettdynamik beteiligt sind .

Wirkmechanismus

Target of Action

AS 1892802 is a potent inhibitor of Rho-associated serine-threonine protein kinases (ROCKs), specifically ROCK1 and ROCK2 . These kinases play a crucial role in various cellular processes, including cell contraction, motility, proliferation, and apoptosis.

Mode of Action

This compound acts as an ATP-competitive inhibitor, binding to the ATP-binding site of ROCK1 and ROCK2 . This prevents ATP from binding to these kinases, thereby inhibiting their activity. It also inhibits protein kinase catalytic subunit (PKACα) and protein kinase X gene (PRKX) with IC50 values of 200 and 325 nM, respectively .

Biochemical Pathways

The inhibition of ROCK1 and ROCK2 by this compound affects various biochemical pathways. ROCKs are involved in the regulation of shape and movement of cells by acting on the cytoskeleton. Inhibition of ROCKs can lead to changes in cell morphology and function .

Pharmacokinetics

It is mentioned that this compound is orally bioavailable , suggesting that it can be absorbed in the gastrointestinal tract and distributed throughout the body.

Result of Action

This compound exhibits analgesic effects in rat models of inflammatory (AIA) and noninflammatory (MIA) arthritic pain . It reduces weight imbalance deficits in rats in a monoiodoacetate-induced model of non-inflammatory arthritis . It also has analgesic-like effects in a rat model of diabetic neuropathy and reduces cartilage damage and weight imbalance deficits in a rat model of osteoarthritis .

Biochemische Analyse

Biochemical Properties

AS 1892802 is a potent inhibitor of ROCK1 and ROCK2, with IC50 values of 122 nM for human ROCK1, 52 nM for human ROCK2, and 57 nM for rat ROCK2 . It is selective for ROCK1 and ROCK2 over a panel of 167 kinases and a panel of 63 ion channels, receptors, and enzymes at a concentration of 10 μM . Additionally, this compound inhibits protein kinase catalytic subunit (PKACα) and protein kinase X gene (PRKX) with IC50 values of 200 and 325 nM, respectively . The compound’s role in biochemical reactions primarily involves the inhibition of ROCKs, which are crucial in regulating cellular shape, motility, and contraction through the phosphorylation of target proteins such as myosin light chain kinase and LIM kinase .

Cellular Effects

This compound has been shown to influence various cellular processes. In ATDC5 cells, it induces chondrocyte differentiation . In HIG82 cells, this compound significantly inhibits prostaglandin E2 production induced by IL-1β or bradykinin . The compound also exhibits potent antinociceptive effects in rat models of inflammatory and non-inflammatory arthritis, suggesting its potential in reducing pain and inflammation . Furthermore, this compound prevents cartilage damage in a dose-dependent manner in a monoiodoacetate-induced arthritis model .

Molecular Mechanism

The molecular mechanism of this compound involves its action as an ATP-competitive inhibitor of ROCK1 and ROCK2 . By inhibiting these kinases, this compound prevents the phosphorylation of downstream targets such as myosin light chain kinase and LIM kinase, thereby regulating cellular shape, motility, and contraction . Additionally, this compound inhibits PKACα and PRKX, further contributing to its biochemical effects . The compound’s analgesic effects in rat models of arthritis are attributed to its ability to inhibit ROCK-mediated signaling pathways involved in pain and inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has demonstrated stability and efficacy over time. The compound reduces weight imbalance deficits in rats in a monoiodoacetate-induced model of non-inflammatory arthritis with an ED50 of 0.15 mg/kg . It also exhibits analgesic-like effects in a rat model of diabetic neuropathy induced by streptozotocin . Long-term studies have shown that this compound can significantly inhibit cartilage damage and reduce pain behavior in rodent models of osteoarthritis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In rat models of arthritis, orally administered this compound exhibits potent antinociceptive effects with an ED50 of 0.15 mg/kg . The onset of its antinociceptive effect is as fast as those of tramadol and diclofenac . At higher doses, this compound does not induce gastric irritation or abnormal behavior, indicating its safety profile . The compound’s efficacy and safety at different dosages should be further investigated to determine optimal therapeutic doses.

Metabolic Pathways

This compound is involved in metabolic pathways related to ROCK inhibition. By inhibiting ROCK1 and ROCK2, the compound affects the phosphorylation of target proteins involved in cellular shape, motility, and contraction . Additionally, this compound’s inhibition of PKACα and PRKX suggests its involvement in broader metabolic pathways related to protein kinase activity

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. The compound’s ability to inhibit ROCK1 and ROCK2 suggests its localization in cellular compartments where these kinases are active . Additionally, this compound’s effects on prostaglandin E2 production and chondrocyte differentiation indicate its distribution in synovial and chondrogenic cells

Subcellular Localization

The subcellular localization of this compound is primarily associated with its target kinases, ROCK1 and ROCK2. These kinases are localized in the cytoplasm and are involved in various cellular processes such as shape modification, migration, and contraction . This compound’s inhibition of ROCK1 and ROCK2 suggests its presence in the cytoplasmic compartments where these kinases exert their effects

Vorbereitungsmethoden

Die Synthese von AS 1892802 umfasst mehrere Schritte, beginnend mit der Herstellung der Zwischenverbindungen. Die wichtigsten Schritte umfassen:

Bildung der Harnstoffbindung: Dies beinhaltet die Reaktion eines Amins mit einem Isocyanat unter Bildung der Harnstoffbindung.

Einführung der Hydroxygruppe: Dieser Schritt beinhaltet die Addition einer Hydroxygruppe an den Phenylethylrest.

Kupplung mit der Pyridinylphenylgruppe: Dieser letzte Schritt beinhaltet die Kupplung des Hydroxy-Phenylethylharnstoffs mit der Pyridinylphenylgruppe unter bestimmten Reaktionsbedingungen

Chemische Reaktionsanalyse

This compound durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: Die Hydroxygruppe kann oxidiert werden, um ein Keton zu bilden.

Reduktion: Die Harnstoffbindung kann reduziert werden, um ein Amin zu bilden.

Substitution: Die Phenylgruppen können elektrophile aromatische Substitutionsreaktionen eingehen. Übliche Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Elektrophile wie Brom

Analyse Chemischer Reaktionen

AS 1892802 undergoes several types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The urea bond can be reduced to form an amine.

Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine

Vergleich Mit ähnlichen Verbindungen

AS 1892802 ist einzigartig aufgrund seiner hohen Selektivität und Wirksamkeit für ROCK1 und ROCK2. Zu ähnlichen Verbindungen gehören:

Fasudil: Ein weiterer ROCK-Inhibitor mit einem breiteren Kinase-Hemmungsprofil.

Y-27632: Ein selektiver ROCK-Inhibitor, jedoch mit geringerer Wirksamkeit im Vergleich zu this compound.

RKI-1447: Ein potenter Inhibitor sowohl von ROCK1 als auch ROCK2 mit anti-invasiven und antitumoralen Aktivitäten

This compound zeichnet sich durch seine hohe Selektivität und Wirksamkeit aus, was es zu einem wertvollen Werkzeug in der Grundlagenforschung und angewandten Forschung macht.

Eigenschaften

IUPAC Name |

1-[(1S)-2-hydroxy-1-phenylethyl]-3-(4-pyridin-4-ylphenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O2/c24-14-19(17-4-2-1-3-5-17)23-20(25)22-18-8-6-15(7-9-18)16-10-12-21-13-11-16/h1-13,19,24H,14H2,(H2,22,23,25)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDTFYYZHMRBVHK-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CO)NC(=O)NC2=CC=C(C=C2)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](CO)NC(=O)NC2=CC=C(C=C2)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action for AS1892802?

A1: AS1892802 is a novel and highly selective inhibitor of Rho kinase (ROCK) [, ]. ROCK is a serine/threonine kinase that plays a crucial role in various cellular functions, including cell motility, vasoconstriction, and inflammation []. By inhibiting ROCK, AS1892802 is believed to interfere with these pathways, leading to its observed analgesic effects.

Q2: How effective is AS1892802 compared to existing osteoarthritis pain medications?

A2: Preclinical studies in rat models of both inflammatory and non-inflammatory arthritis have shown that AS1892802 demonstrates potent antinociceptive effects [, ]. Notably, its analgesic effects have been observed to be more potent than diclofenac and tramadol, two commonly used pain medications [, ]. Furthermore, AS1892802 exhibited efficacy even in a model where diclofenac was ineffective, suggesting potential benefits in managing NSAID-resistant pain [].

Q3: What is the duration of the analgesic effect of AS1892802?

A3: While single doses of AS1892802 provided moderate, short-acting pain relief, repeated administration led to a longer-lasting and more potent analgesic effect in rat models of chronic pain []. Interestingly, this analgesic effect was sustained for up to seven days after the final dose, suggesting a potential role for AS1892802 in managing chronic pain conditions [].

Q4: Does AS1892802 only provide pain relief, or does it also affect the progression of osteoarthritis?

A4: In addition to its analgesic properties, AS1892802 has shown promising results in potentially modifying the disease process of osteoarthritis. Studies in a rat osteoarthritis model demonstrated that AS1892802 significantly inhibited cartilage damage and decreased weight distribution deficits []. Furthermore, it also induced chondrocyte differentiation in a chondrogenic cell line, indicating potential cartilage-protective effects [].

Q5: Are there any known safety concerns associated with AS1892802?

A5: Preliminary data suggests that AS1892802 may possess a favorable safety profile compared to some existing medications. Unlike indomethacin, a common NSAID, AS1892802 did not induce gastric ulcers in preclinical studies, suggesting a reduced risk of gastrointestinal side effects [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

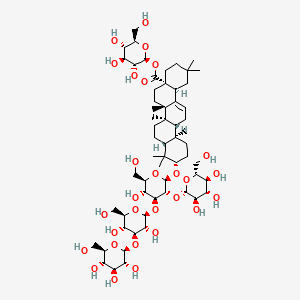

![methyl (2S,3R,4S)-3-ethenyl-4-[(E)-3-[(2S,3R,4R)-3-ethenyl-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]-4-oxobut-2-enyl]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate](/img/structure/B591355.png)